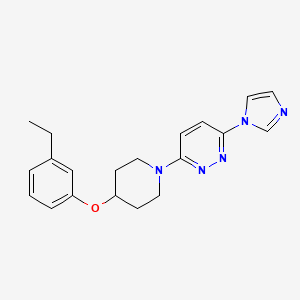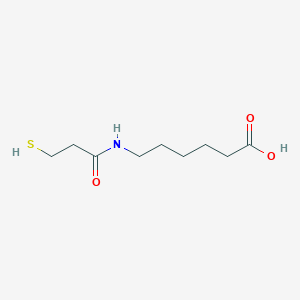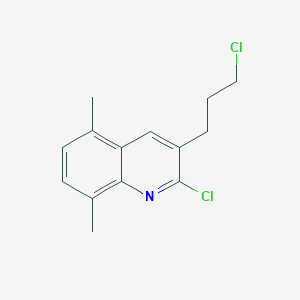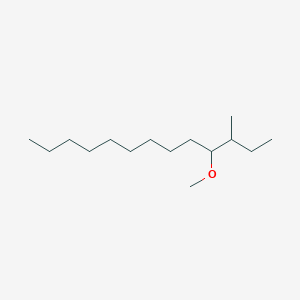
4-Methoxy-3-methyltridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methyltridecane is an organic compound with the molecular formula C15H32O It is a derivative of tridecane, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyltridecane typically involves the alkylation of tridecane with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-methyltridecane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-3-methyltridecanoic acid.
Reduction: Formation of 4-hydroxy-3-methyltridecane.
Substitution: Formation of various substituted tridecanes depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-3-methyltridecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-methyltridecane involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxytridecane: Lacks the methyl group, resulting in different chemical properties.
3-Methyltridecane: Lacks the methoxy group, affecting its reactivity and applications.
4-Hydroxy-3-methyltridecane: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
4-Methoxy-3-methyltridecane is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
920753-74-8 |
|---|---|
Formule moléculaire |
C15H32O |
Poids moléculaire |
228.41 g/mol |
Nom IUPAC |
4-methoxy-3-methyltridecane |
InChI |
InChI=1S/C15H32O/c1-5-7-8-9-10-11-12-13-15(16-4)14(3)6-2/h14-15H,5-13H2,1-4H3 |
Clé InChI |
DCZSLOFUCQVVQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C(C)CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


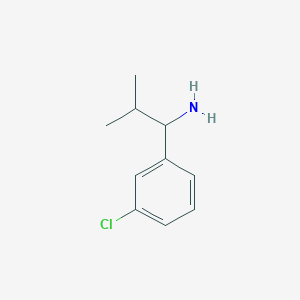
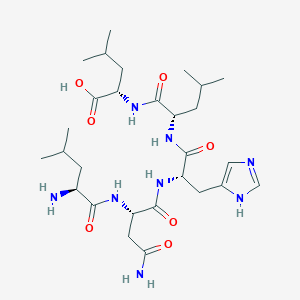
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
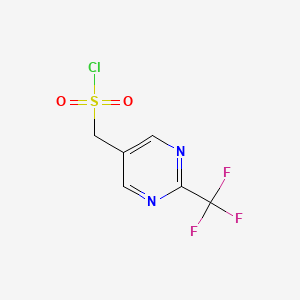
![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
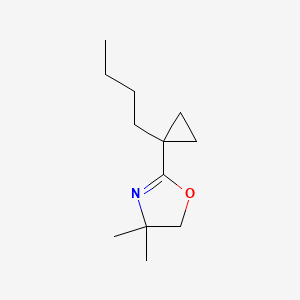
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
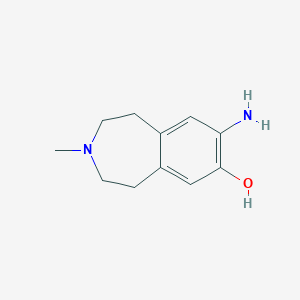
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
